molecular formula C38H41N5O7 B12609462 Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine CAS No. 644997-03-5

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine

Cat. No.: B12609462
CAS No.: 644997-03-5
M. Wt: 679.8 g/mol
InChI Key: XLNYOSZVJLSHRV-XEXPGFJZSA-N
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Description

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of four D-phenylalanine residues and one tyrosine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (tyrosine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.

    Substitution: Substitution reactions can occur at the amino or carboxyl termini of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Dityrosine, oxidized phenylalanine derivatives.

    Reduction: Reduced peptide fragments.

    Substitution: Modified peptides with substituted termini.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and bioconjugates.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine
  • Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-leucine
  • Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-valine

Uniqueness

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is unique due to the presence of the tyrosine residue, which imparts distinct chemical and biological properties. The tyrosine residue can undergo specific reactions, such as oxidation, that are not possible with other amino acids. Additionally, the combination of multiple D-phenylalanine residues provides a unique structural motif that can influence the peptide’s interaction with molecular targets.

Properties

CAS No.

644997-03-5

Molecular Formula

C38H41N5O7

Molecular Weight

679.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-31(21-26-12-6-2-7-13-26)36(47)42-32(22-27-14-8-3-9-15-27)37(48)43-33(38(49)50)23-28-16-18-29(44)19-17-28/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1

InChI Key

XLNYOSZVJLSHRV-XEXPGFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Origin of Product

United States

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